4-methyl-N-(oxan-4-yl)pyridin-3-amine
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Overview
Description
4-methyl-N-(oxan-4-yl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(oxan-4-yl)pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with oxan-4-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(oxan-4-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-(oxan-4-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-methyl-N-(oxan-4-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(oxan-4-yl)pyridin-4-amine
- 4-methyl-N-(oxan-4-yl)pyridin-2-amine
- 4-methyl-N-(oxan-4-yl)pyridin-3-amine N-oxide
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-methyl-N-(oxan-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-9-2-5-12-8-11(9)13-10-3-6-14-7-4-10/h2,5,8,10,13H,3-4,6-7H2,1H3 |
InChI Key |
KDNLYPJMAHVBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC2CCOCC2 |
Origin of Product |
United States |
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